2-(Diethylamino)-3,5-dinitrobenzamide
Description
Properties
Molecular Formula |
C11H14N4O5 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(diethylamino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H14N4O5/c1-3-13(4-2)10-8(11(12)16)5-7(14(17)18)6-9(10)15(19)20/h5-6H,3-4H2,1-2H3,(H2,12,16) |
InChI Key |
AEXNOAJCLJXOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-3,5-dinitrobenzamide typically involves the nitration of a diethylamino-substituted benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration: The diethylamino-substituted benzamide is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzamide ring.
Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of 2-(Diethylamino)-3,5-dinitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Reduction: The major product is 2-(Diethylamino)-3,5-diaminobenzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
2-(Diethylamino)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may also play a role in modulating the compound’s interaction with biological membranes and proteins.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Nitro Groups: The 3,5-dinitro configuration is critical for antitubercular activity across analogues. Electron-withdrawing nitro groups likely enhance interactions with bacterial enzymes or DNA . Amino/Alkylamino Groups: The diethylamino group in 2-(Diethylamino)-3,5-dinitrobenzamide improves solubility compared to non-polar substituents (e.g., azide or ester groups), but may reduce membrane permeability due to its basicity. Fused-Ring Derivatives: Compounds with fused aromatic moieties (e.g., quinoline or naphthalene rings) exhibit superior MIC values, likely due to increased planarity and target binding affinity .
Synthetic Accessibility: 2-(Diethylamino)-3,5-dinitrobenzamide is synthesized via sequential substitution and conjugation steps, achieving moderate yields (14–55% in final steps) . Azide- and fused-ring derivatives require additional steps (e.g., Staudinger reaction or cyclization), but may achieve higher yields (up to 97%) in intermediate stages .
Activity vs. Toxicity Trade-offs: While fused-ring derivatives show potent activity, their higher molecular weights (>400 Da) may challenge pharmacokinetic properties (e.g., absorption and metabolism) . 2-(Diethylamino)-3,5-dinitrobenzamide’s smaller size (312 Da) suggests better bioavailability but may necessitate higher dosages due to moderate MIC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
